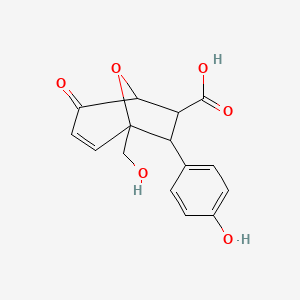
Propyl-delta(8)-tetrahydrocannabinol
概要
説明
Synthesis Analysis
The synthesis of Propyl-Δ8-THC involves the condensation of various precursors, including (1S)-cis-verbenol and 5-n-propyl-1,3-dihydroxybenzene, leading to the formation of this cannabinoid. This synthesis process is crucial for studying its pharmacological effects and for potential therapeutic applications. Studies highlight the synthesis of n-propyl homologues of Δ8- and Δ9-THC, demonstrating the feasibility of producing these compounds for further research (Gill, 1971; Brown & Harvey, 1988).
Molecular Structure Analysis
The molecular structure of Propyl-Δ8-THC has been elucidated through various spectroscopic methods, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectroscopy. These techniques have confirmed the unique structure of Propyl-Δ8-THC, distinguishing it from its more common pentyl counterpart (Gill, 1971).
Chemical Reactions and Properties
Propyl-Δ8-THC undergoes a variety of chemical reactions, reflecting its cannabinoid profile. Key reactions include oxidation and hydroxylation, leading to the formation of metabolites with distinct pharmacological properties. The metabolism process resembles that of its pentyl homologues but also showcases unique pathways, indicating its distinct chemical behavior (Brown & Harvey, 1988).
Physical Properties Analysis
The physical properties of Propyl-Δ8-THC, including solubility, melting point, and boiling point, are influenced by its molecular structure. These properties are essential for understanding its behavior in biological systems and for the development of cannabinoid-based therapeutics. However, specific data on these properties require further detailed studies.
Chemical Properties Analysis
The chemical properties of Propyl-Δ8-THC, such as its reactivity with different chemical agents and stability under various conditions, are crucial for its application in research and potential therapeutic use. Its pharmacological activities, influenced by its chemical structure, include interactions with cannabinoid receptors, though with a lower psychoactive potency compared to Δ9-THC. The compound's synthesis and metabolism have been extensively studied, providing insights into its chemical behavior and biological activities (Gill, 1971; Brown & Harvey, 1988).
科学的研究の応用
Metabolism and Pharmacokinetics
Propyl-delta(8)-tetrahydrocannabinol (n-propyl-delta-8-THC) undergoes a metabolism similar to its pentyl homologues. The major biotransformation pathway is the production of 11-hydroxy-propyl-THCs, leading to carboxylic acid metabolites. Hydroxylation occurs less at C(8) with n-propyl-delta-9-THC compared to the pentyl homologue, indicating distinct metabolic pathways (Brown & Harvey, 1988).
Therapeutic Potential
Non-psychotropic cannabinoids, including propyl-delta(8)-tetrahydrocannabinol, show promising therapeutic applications. They are involved in a wide range of physiological processes, such as neurotransmitter release, pain perception, and cardiovascular functions. These cannabinoids, with weaker psychoactivity, might be more beneficial than delta(9)-tetrahydrocannabinol for therapeutic purposes, particularly in inflammation, diabetes, cancer, and neurodegenerative diseases (Izzo et al., 2009).
Antiemetic Properties in Oncology
Delta-8-tetrahydrocannabinol, including its propyl variant, demonstrates effectiveness as an antiemetic in pediatric oncology. Administered to children undergoing antineoplastic treatment, it effectively prevented vomiting with negligible side effects, suggesting its utility in managing chemotherapy-induced nausea and vomiting (Abrahamov et al., 1995).
Isolation and Activity Analysis
The propyl homologue of delta-8-tetrahydrocannabinol has been isolated from Cannabis sativa L. It exhibits one-fifth of the activity of delta-1-tetrahydrocannabinol in mouse catalepsy tests. Its presence in comparable amounts to delta-1-tetrahydrocannabinol in cannabis indicates its contribution, though minor, to the effects of cannabis consumption (Gill, 1971).
Ophthalmic Applications
Delta-8-tetrahydrocannabinol in a submicron emulsion form has shown potential as an ocular vehicle for treating ocular hypertension in rabbits. Its long-lasting intraocular pressure-depressant effect, with no irritation to rabbit eyes, highlights its promise in treating glaucoma (Muchtar et al., 1992).
Safety and Hazards
作用機序
Mode of Action
Generally, cannabinoids bind to cannabinoid receptors, triggering a series of events that lead to various physiological effects .
Biochemical Pathways
Cannabinoids are known to influence the endocannabinoid system, which plays a role in a variety of physiological processes .
Pharmacokinetics
The pharmacokinetics of cannabinoids can vary widely depending on factors such as route of administration and individual metabolism .
Result of Action
Cannabinoids can have a wide range of effects at the cellular level, including modulating neurotransmitter release .
Action Environment
Environmental factors can influence the action, efficacy, and stability of cannabinoids. Factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of these compounds .
特性
IUPAC Name |
(6aR,10aR)-6,6,9-trimethyl-3-propyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-5-6-13-10-16(20)18-14-9-12(2)7-8-15(14)19(3,4)21-17(18)11-13/h7,10-11,14-15,20H,5-6,8-9H2,1-4H3/t14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBDULHNWQRYSY-HUUCEWRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185189 | |
| Record name | (6aR,10aR)-6,6,9-Trimethyl-3-propyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl-delta(8)-tetrahydrocannabinol | |
CAS RN |
31262-38-1 | |
| Record name | (6aR,10aR)-6a,7,10,10a-Tetrahydro-6,6,9-trimethyl-3-propyl-6H-dibenzo[b,d]pyran-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31262-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl-delta(8)-tetrahydrocannabinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031262381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6aR,10aR)-6,6,9-Trimethyl-3-propyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is n-propyl-delta(8)-tetrahydrocannabinol metabolized in mice?
A1: Research indicates that n-propyl-delta(8)-tetrahydrocannabinol undergoes extensive metabolism in mice, primarily in the liver. [] The primary metabolic pathway involves hydroxylation at the 11th carbon position to form 11-hydroxy-propyl-THCs. These metabolites are further oxidized to their corresponding carboxylic acid forms. Other identified metabolites include various hydroxylated derivatives, including side-chain hydroxylation at the 2' carbon. [] Interestingly, less hydroxylation at the 8th carbon position was observed compared to the pentyl homologue, delta-9-tetrahydrocannabinol. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




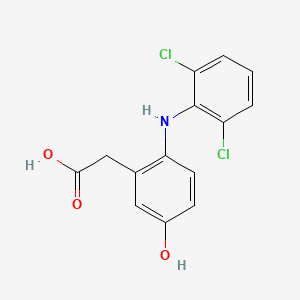
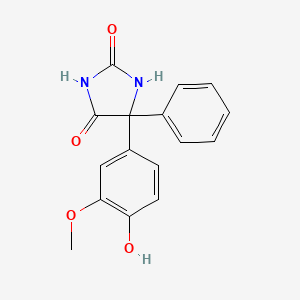
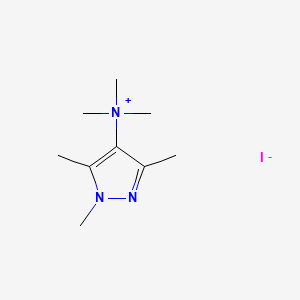
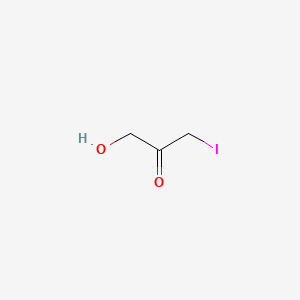
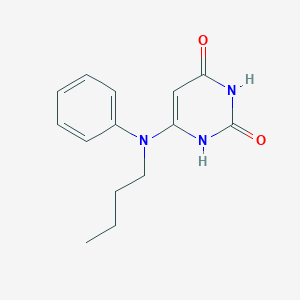
![2-[(4-chlorophenyl)-[2-[5-(4-chlorophenyl)-2-thiazolyl]-5-methyl-3-oxo-1H-pyrazol-4-yl]methyl]propanedinitrile](/img/structure/B1228198.png)
![1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-(4-ethylphenyl)urea](/img/structure/B1228201.png)
![N-[1-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)ethyl]-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B1228202.png)
![N-[3-(N-ethylanilino)propyl]-2,4-dimethyl-6-oxo-3-pyrancarboxamide](/img/structure/B1228203.png)
![N-[(R)-[(1R,2R)-2-butylcyclopropyl]-(4-chlorophenyl)methyl]-2-thiophenecarboxamide](/img/structure/B1228205.png)
![N-cyclohexyl-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B1228206.png)
![2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(1,1-dioxo-3-thiolanyl)-N-ethylacetamide](/img/structure/B1228207.png)
